molecular formula C16H20N2O3 B5566953 1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine

1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine

Cat. No. B5566953
M. Wt: 288.34 g/mol
InChI Key: KABCTASMPDVNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine, also known as JNJ-5207852, is a small molecule inhibitor of the histamine H3 receptor. The compound was first synthesized by Janssen Pharmaceutica in 2002 and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Evaluation of Piperidine Derivatives

Research on piperidine derivatives and structurally related compounds has focused on their synthesis, characterization, and evaluation for various pharmacological activities. For instance, studies on the synthesis of novel piperidine derivatives reveal their potential as ligands for central nervous system receptors, indicating their relevance in drug discovery and development for neurological conditions (Tacke et al., 2003; Raghupathi et al., 1991).

Structural Studies and Crystallography

Structural analysis and crystallography of piperidine derivatives offer insights into their molecular configurations, which is crucial for understanding their chemical behavior and interaction with biological targets. For example, the crystal structure of certain piperidine compounds has been elucidated to reveal their conformational preferences and supramolecular arrangements, providing a basis for rational drug design (Akkurt et al., 2010).

Pharmacological Activity

The pharmacological evaluation of piperidine derivatives demonstrates their potential in targeting various receptors and enzymes, highlighting their therapeutic possibilities. Studies have explored the affinity of these compounds for serotonin and adrenergic receptors, suggesting their application in managing disorders related to these systems (Raghupathi et al., 1991).

Chemical Synthesis and Modification

The chemical synthesis and modification of piperidine derivatives are vital for the development of new compounds with desired biological activities. Research has focused on novel synthetic routes and strategies to introduce functional groups into the piperidine core, aiming to enhance their pharmacological profile (Kanda et al., 2003).

properties

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-13-7-5-12(6-8-13)14-11-15(21-17-14)16(19)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABCTASMPDVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.